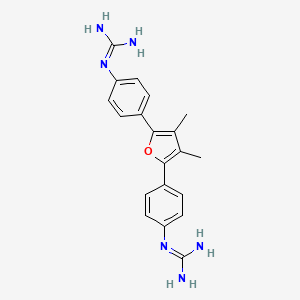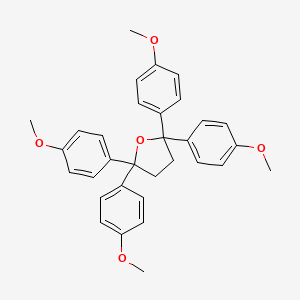
2,2,5,5-Tetrakis(4-methoxyphenyl)oxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,5,5-Tetrakis(4-methoxyphenyl)tetrahydrofuran is a synthetic organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a tetrahydrofuran ring substituted with four methoxyphenyl groups, which contribute to its distinct chemical behavior and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-Tetrakis(4-methoxyphenyl)tetrahydrofuran typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methoxybenzaldehyde with a suitable diene in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. The reaction proceeds through a Diels-Alder cycloaddition, followed by reduction and cyclization steps to form the tetrahydrofuran ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-purity 2,2,5,5-Tetrakis(4-methoxyphenyl)tetrahydrofuran.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,5,5-Tetrakis(4-methoxyphenyl)tetrahydrofuran undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives with different substituents.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the methoxy groups.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydrofuran derivatives, quinones, and other functionalized aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2,2,5,5-Tetrakis(4-methoxyphenyl)tetrahydrofuran has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Wirkmechanismus
The mechanism by which 2,2,5,5-Tetrakis(4-methoxyphenyl)tetrahydrofuran exerts its effects depends on its interaction with molecular targets. The methoxy groups and the tetrahydrofuran ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin: A porphyrin derivative with similar methoxyphenyl groups but a different core structure.
5,10,15,20-Tetrakis(4-methoxycarbonylphenyl)porphyrin: Another porphyrin derivative with methoxycarbonyl groups.
2,3,7,8,12,13,17,18-Octabromo-5,10,15,20-tetraphenylporphyrin: A brominated porphyrin with similar aromatic substituents.
Uniqueness
2,2,5,5-Tetrakis(4-methoxyphenyl)tetrahydrofuran is unique due to its tetrahydrofuran core, which imparts different chemical and physical properties compared to porphyrin derivatives
Eigenschaften
CAS-Nummer |
89780-88-1 |
|---|---|
Molekularformel |
C32H32O5 |
Molekulargewicht |
496.6 g/mol |
IUPAC-Name |
2,2,5,5-tetrakis(4-methoxyphenyl)oxolane |
InChI |
InChI=1S/C32H32O5/c1-33-27-13-5-23(6-14-27)31(24-7-15-28(34-2)16-8-24)21-22-32(37-31,25-9-17-29(35-3)18-10-25)26-11-19-30(36-4)20-12-26/h5-20H,21-22H2,1-4H3 |
InChI-Schlüssel |
LAFRPFAQQLLILG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2(CCC(O2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



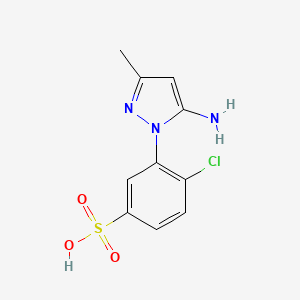
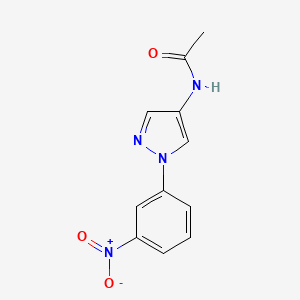
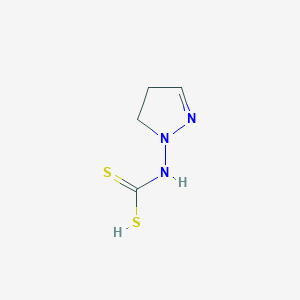
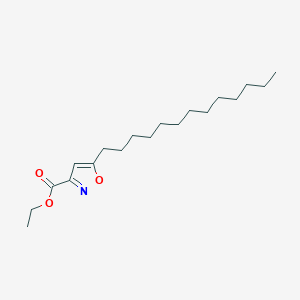
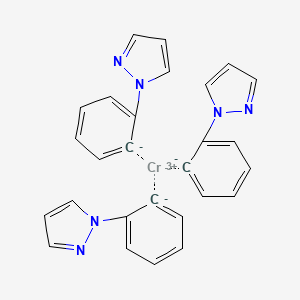
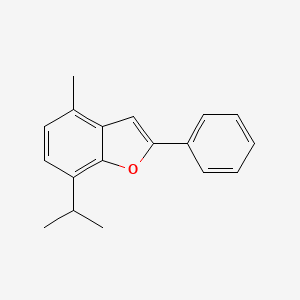
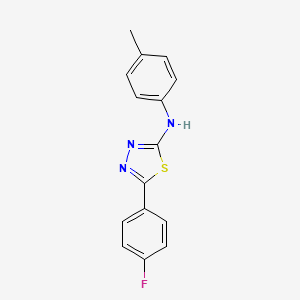
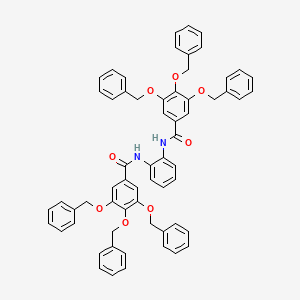


![4-[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12904307.png)
![1-{1-[Methoxy(phenyl)methyl]-1H-1,2,4-triazol-3-yl}cyclohexan-1-ol](/img/structure/B12904314.png)
